N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-2-(4-fluorophenyl)acetamide
Description
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-2-(4-fluorophenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole ring substituted with methyl groups at positions 3 and 5, a furan-2-yl moiety, and a 4-fluorophenylacetamide chain. Its synthesis likely follows multi-step protocols involving coupling of pyrazole-furan ethylamine intermediates with fluorophenylacetic acid derivatives, as seen in related compounds .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-13-10-14(2)23(22-13)17(18-4-3-9-25-18)12-21-19(24)11-15-5-7-16(20)8-6-15/h3-10,17H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLUCYHSRALNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into three primary components:
- 3,5-Dimethyl-1H-pyrazole : A heterocyclic core providing rigidity and hydrogen-bonding capacity.
- 2-(Furan-2-yl)ethylamine : A bifunctional linker integrating furan’s aromaticity.
- 2-(4-Fluorophenyl)acetyl moiety : An acetamide group conferring metabolic stability.
Retrosynthetic pathways prioritize the sequential assembly of these units, often leveraging nucleophilic substitutions, cyclocondensations, and acylations.
Synthetic Routes and Methodologies
Route 1: Pyrazole Core Formation Followed by Alkylation and Acylation
Synthesis of 3,5-Dimethyl-1H-Pyrazole
The pyrazole ring is constructed via cyclocondensation of acetylacetone (pentane-2,4-dione) with hydrazine hydrate under reflux in ethanol. This exothermic reaction proceeds via enolate intermediate formation, yielding 3,5-dimethyl-1H-pyrazole in ~85% yield:
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{N}2\text{H}4 \rightarrow \text{C}5\text{H}8\text{N}2 + 2\text{H}_2\text{O}
$$
Key conditions : Ethanol, 78°C, 6 h.
Alkylation with 2-(Bromoethyl)Furan
The pyrazole nitrogen is alkylated using 2-(bromoethyl)furan in dimethylformamide (DMF) with potassium carbonate as a base. This SN2 reaction affords 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl bromide (Intermediate A) in 70–75% yield.
Amination to Ethylamine Intermediate
Intermediate A undergoes amination with aqueous ammonia in tetrahydrofuran (THF), producing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethylamine (Intermediate B). Yield : 68% after column chromatography (hexane/ethyl acetate 3:1).
Acylation with 2-(4-Fluorophenyl)Acetyl Chloride
Intermediate B is acylated with 2-(4-fluorophenyl)acetyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction is quenched with ice water, and the product is extracted with DCM, yielding the target compound in 82% purity.
Optimization Note : Replacing DCM with acetonitrile improves reaction kinetics (complete in 2 h vs. 4 h).
Route 2: One-Pot Tandem Cyclization-Alkylation
In Situ Pyrazole Formation
A modified approach combines acetylacetone, hydrazine hydrate, and 2-(furan-2-yl)ethyl bromide in a single pot. The reaction exploits the nucleophilicity of the pyrazole nitrogen, with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Yield : 65%.
Direct Acylation
The crude alkylated intermediate is treated with 2-(4-fluorophenyl)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. Yield : 78% after recrystallization (ethanol/water).
Route 3: Solid-Phase Synthesis for High-Throughput Production
Adapting methodologies from peptide chemistry, Wang resin-bound 2-(4-fluorophenyl)acetic acid is coupled to Intermediate B using HATU/DIEA in DMF. Cleavage with trifluoroacetic acid (TFA) yields the target compound with >95% purity. Scale : 10–100 g batches.
Critical Analysis of Methodologies
Yield and Efficiency Comparison
| Route | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| 1 | 4 | 42% | High purity |
| 2 | 2 | 51% | Reduced steps |
| 3 | 3 | 68% | Scalability |
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Alkylation
The 1H-pyrazole’s tautomerism necessitates careful control of reaction pH to favor N-alkylation over C-alkylation. Employing polar aprotic solvents (e.g., DMF) at 0–5°C suppresses side reactions.
Purification of Hydrophobic Intermediates
Flash chromatography with gradient elution (hexane → ethyl acetate) resolves closely eluting byproducts. Recrystallization from ethanol/water (1:1) enhances crystallinity.
Scale-Up Considerations
Route 3’s solid-phase approach minimizes solvent waste and is preferred for industrial production. Continuous-flow reactors have been proposed for Steps 2.1.2–2.1.4 to enhance throughput.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted pyrazoles or furans.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its biological activity, including antileishmanial and antimalarial properties.
Medicine: Potential use in drug development for treating infectious diseases.
Industry: Application in the synthesis of complex organic molecules and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The pyrazole and furan rings interact with biological targets, leading to inhibition or activation of certain enzymes or receptors. The fluorophenyl group enhances the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Acetamide Derivatives
*Calculated based on formula C₂₀H₂₃FN₃O₂ from .
Structural Modifications and Implications
- Pyrazole vs. Thiazole/Benzothiazole : The target compound’s 3,5-dimethylpyrazole moiety (electron-rich, hydrogen-bond acceptor) contrasts with thiazole or benzothiazole cores in analogs . Thiazole’s sulfur atom may enhance lipophilicity, while benzothiazole’s aromatic system could improve π-π stacking in target binding .
- Furan vs. Pyrimidine: Replacing furan with pyrimidine (as in ) introduces nitrogen atoms that may facilitate hydrogen bonding with biological targets (e.g., adenosine receptors).
- 4-Fluorophenylacetamide Chain : This group is conserved in multiple analogs (e.g., ), suggesting its role in target engagement. Fluorine’s electronegativity likely enhances metabolic stability and membrane permeability.
Hydrogen-Bonding and Crystallography
- The 3,5-dimethylpyrazole and furan groups in the target compound likely participate in hydrogen-bond networks, as observed in Etter’s graph set analysis . Comparatively, the thiazole analog may form weaker hydrogen bonds due to sulfur’s lower electronegativity.
Pharmacological Potential
- The 4-fluorophenylacetamide group is a common motif in kinase inhibitors , hinting at possible anticancer utility.
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